N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H23N3O3/c20-15(17-9-14-4-2-8-22-14)11-19-7-1-3-13(10-19)18-16(21)12-5-6-12/h2,4,8,12-13H,1,3,5-7,9-11H2,(H,17,20)(H,18,21) |
InChI Key |
YKQFHZSQLVBOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CC=CO2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of {1-[(furan-2-yl)methyl]piperidin-4-yl}methanol . This intermediate can be further reacted with cyclopropanecarboxylic acid derivatives under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the compound can produce corresponding alcohols or amines.
Scientific Research Applications
N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
- {1-[(furan-2-yl)methyl]piperidin-4-yl}methanol
Uniqueness
N-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a furan ring, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
